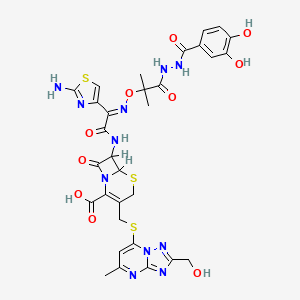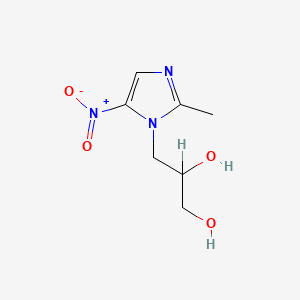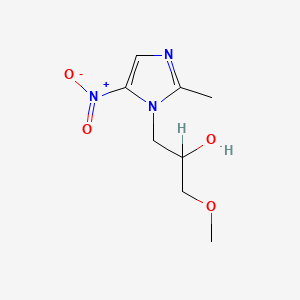
Safrazine hydrochloride
Overview
Description
Safrazine hydrochloride: is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class. It was introduced as an antidepressant in the 1960s but has since been discontinued due to the development of more effective treatments . This compound was primarily used in the treatment of depression, particularly in cases resistant to other antidepressants .
Mechanism of Action
Target of Action
Safrazine hydrochloride is a member of the hydrazine family and acts as a non-selective, irreversible inhibitor against monoamine oxidases . Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines, which are involved in the regulation of neurotransmitters in the brain .
Mode of Action
As an irreversible inhibitor, this compound forms a covalent bond with its target, the monoamine oxidases, leading to permanent inactivation of these enzymes . This results in an increase in the levels of monoamines, such as serotonin, dopamine, and norepinephrine, which are neurotransmitters involved in mood regulation .
Biochemical Pathways
This compound affects several biochemical pathways due to its inhibition of monoamine oxidases. These pathways include glycine, serine and threonine metabolism, arginine and proline metabolism, histidine metabolism, tyrosine metabolism, phenylalanine metabolism, tryptophan metabolism, drug metabolism - cytochrome P450, serotonergic synapse, and dopaminergic synapse .
Pharmacokinetics
As a general rule, the adme properties of a drug can significantly impact its bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Result of Action
The primary result of this compound’s action is an increase in the levels of monoamines in the brain, due to the inhibition of monoamine oxidases . This can lead to an improvement in mood, which is why this compound was used as an antidepressant .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. . Therefore, these factors could potentially influence the action of this compound as well.
Biochemical Analysis
Biochemical Properties
Safrazine hydrochloride acts as a monoamine oxidase inhibitor, interacting with enzymes such as monoamine oxidase A and B . These enzymes are involved in the breakdown of monoamines, including neurotransmitters such as dopamine and serotonin. By inhibiting these enzymes, this compound can increase the levels of these neurotransmitters, which can have various effects on mood and behavior .
Cellular Effects
The primary cellular effect of this compound is the inhibition of monoamine oxidase enzymes, leading to an increase in monoamine neurotransmitters . This can influence various cellular processes, including cell signaling pathways and gene expression related to mood regulation .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as a monoamine oxidase inhibitor . It binds to the active site of the enzyme, preventing it from breaking down monoamine neurotransmitters . This results in increased levels of these neurotransmitters, which can then bind to their respective receptors and exert their effects .
Temporal Effects in Laboratory Settings
As an irreversible inhibitor, it would be expected to have long-lasting effects until new enzyme molecules are synthesized .
Dosage Effects in Animal Models
Like other MAOIs, it would be expected to have a dose-dependent effect, with higher doses leading to greater inhibition of monoamine oxidase and potentially more pronounced effects or side effects .
Metabolic Pathways
This compound is involved in the metabolic pathway of monoamine neurotransmitters, acting as an inhibitor of the enzyme monoamine oxidase . This enzyme is involved in the breakdown of these neurotransmitters, so inhibition by this compound can affect their metabolic flux .
Transport and Distribution
As a small molecule, it would be expected to be able to cross cell membranes and distribute throughout the body .
Subcellular Localization
As a small molecule, it would be expected to be able to diffuse throughout the cell . Its primary site of action would be at the monoamine oxidase enzymes, which are located in the outer mitochondrial membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hydrazine derivatives, including safrazine hydrochloride, typically involves the reaction of appropriate hydrazides with aldehydes or ketones in various organic solvents . The mechanochemical approach is often preferred for the synthesis of quinazolines, while solid-state melt reactions are more efficient for derivatives of nicotinic-based hydrazones .
Industrial Production Methods: general methods for producing hydrazine derivatives involve solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
Chemical Reactions Analysis
Types of Reactions: Safrazine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: Safrazine hydrochloride has been used in comparative studies to understand the effects of monoamine oxidase inhibitors on brain chemistry .
Biology and Medicine: In the field of medicine, this compound was used to treat antidepressant-resistant depressions. It was also studied for its effects on monoamine oxidase activity in the brain .
Industry: Due to its discontinued status, this compound has limited industrial applications. its derivatives and related compounds continue to be of interest in pharmaceutical research .
Comparison with Similar Compounds
Phenelzine: Another non-selective, irreversible MAOI used in the treatment of depression.
Isocarboxazid: A hydrazine derivative with similar MAOI activity.
Tranylcypromine: A non-hydrazine MAOI with similar therapeutic effects.
Uniqueness: Safrazine hydrochloride is unique due to its specific chemical structure and its irreversible inhibition of monoamine oxidases. Unlike some other MAOIs, this compound was particularly effective in treating antidepressant-resistant depressions .
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)butan-2-ylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-8(13-12)2-3-9-4-5-10-11(6-9)15-7-14-10;/h4-6,8,13H,2-3,7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZNXVYMTZITGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC2=C(C=C1)OCO2)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048840 | |
| Record name | Safrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7296-30-2 | |
| Record name | Hydrazine, [3-(1,3-benzodioxol-5-yl)-1-methylpropyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Safrazine hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Safrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SAFRAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5985O24GLM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylpentanoyl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B1680654.png)
![3-Methyl-4-{3-[(pyridin-3-ylmethyl)-amino]-propoxy}-benzofuran-2-carboxylic acid ethyl ester](/img/structure/B1680655.png)









